Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine is a compound that belongs to the class of organic compounds known as benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring. The presence of a fluorine atom in the benzyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against various cancer cell lines .
Mode of Action
Related compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines .
Biochemical Pathways
It’s known that similar compounds can affect cell cycle progression and induce apoptosis .
Result of Action
Related compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine typically involves the reaction of benzo[1,3]dioxole with 4-fluorobenzylamine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzo[1,3]dioxole, followed by nucleophilic substitution with 4-fluorobenzylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Benzo[1,3]dioxol-5-ylmethyl-(4-chloro-benzyl)-amine
- Benzo[1,3]dioxol-5-ylmethyl-(4-bromo-benzyl)-amine
- Benzo[1,3]dioxol-5-ylmethyl-(4-methyl-benzyl)-amine
Uniqueness
Compared to its analogs, Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a compound of particular interest in medicinal chemistry and other fields of research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYDHJQNBCPBGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357919 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346725-54-0 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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